molecular formula C18H32O4 B12691374 Hexanedioic acid, cyclohexyl hexyl ester CAS No. 136133-88-5

Hexanedioic acid, cyclohexyl hexyl ester

Cat. No.: B12691374
CAS No.: 136133-88-5
M. Wt: 312.4 g/mol
InChI Key: SXKCDRRSQHPBOI-UHFFFAOYSA-N
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Description

Hexanedioic acid, cyclohexyl hexyl ester is an organic compound with the molecular formula C18H32O4. It is an ester derivative of hexanedioic acid (also known as adipic acid), where the hydrogen atoms of the carboxyl groups are replaced by cyclohexyl and hexyl groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, cyclohexyl hexyl ester can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexanedioic acid with cyclohexanol and hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the ester product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, cyclohexyl hexyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and the corresponding alcohols (cyclohexanol and hexanol) in the presence of a strong acid or base.

    Oxidation: The ester can be oxidized to produce different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ester into different reduced forms, such as alcohols or alkanes.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

    Hydrolysis: Hexanedioic acid, cyclohexanol, and hexanol.

    Oxidation: Various oxidized products depending on the specific conditions.

    Reduction: Reduced forms such as alcohols or alkanes.

Scientific Research Applications

Hexanedioic acid, cyclohexyl hexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, plasticizers, and other industrial products.

Mechanism of Action

The mechanism of action of hexanedioic acid, cyclohexyl hexyl ester depends on its specific application. In chemical reactions, it acts as an ester, participating in esterification, hydrolysis, and other reactions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Hexanedioic acid, cyclohexyl hexyl ester can be compared with other esters of hexanedioic acid, such as:

    Hexanedioic acid, dihexyl ester: Similar in structure but with two hexyl groups instead of one cyclohexyl and one hexyl group.

    Hexanedioic acid, cyclohexyl ester: Contains only one ester group with a cyclohexyl group.

    Hexanedioic acid, hexyl ester: Contains only one ester group with a hexyl group.

The uniqueness of this compound lies in its combination of cyclohexyl and hexyl groups, which imparts distinct chemical and physical properties compared to other esters of hexanedioic acid.

Properties

CAS No.

136133-88-5

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

6-O-cyclohexyl 1-O-hexyl hexanedioate

InChI

InChI=1S/C18H32O4/c1-2-3-4-10-15-21-17(19)13-8-9-14-18(20)22-16-11-6-5-7-12-16/h16H,2-15H2,1H3

InChI Key

SXKCDRRSQHPBOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCC(=O)OC1CCCCC1

Origin of Product

United States

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